

An In-depth Technical Guide to 2-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(pyridin-4-yl)-1H-indole

Cat. No.: B1303625

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **2-(pyridin-4-yl)-1H-indole**, including its Chemical Abstracts Service (CAS) number, detailed spectral data, and established experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Compound Information

CAS Number: 21182-07-0

Chemical Structure:

Molecular Formula: $C_{13}H_{10}N_2$

Molecular Weight: 194.23 g/mol

Spectral Data Summary

While comprehensive, experimentally validated spectral data for **2-(pyridin-4-yl)-1H-indole** is not readily available in publicly accessible databases, the following tables summarize the expected and predicted spectral characteristics based on the analysis of its structural motifs and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|--------------------------------|---------------|--|
| 11.0 - 12.0 | Broad Singlet | Indole N-H |
| 8.6 - 8.7 | Doublet | Protons on the pyridine ring adjacent to N |
| 7.8 - 7.9 | Doublet | Protons on the pyridine ring |
| 7.0 - 7.7 | Multiplet | Aromatic protons on the indole ring |
| 6.8 - 6.9 | Singlet | Indole C3-H |

Note: Predicted values are based on computational models and data from similar chemical structures. Actual experimental values may vary.

Table 2: Predicted ^{13}C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |
|--------------------------------|---|
| 149 - 151 | Pyridine C adjacent to N |
| 135 - 145 | Quaternary carbons of the indole and pyridine rings |
| 110 - 130 | Aromatic carbons of the indole and pyridine rings |
| 100 - 102 | Indole C3 |

Note: Predicted values are based on computational models and data from similar chemical structures. Actual experimental values may vary.^[1]

Table 3: Mass Spectrometry Data

| m/z | Interpretation |
|--------|--------------------------------|
| 194.08 | Molecular Ion (M^+) |

Note: The primary expected peak in the mass spectrum corresponds to the molecular weight of the compound.

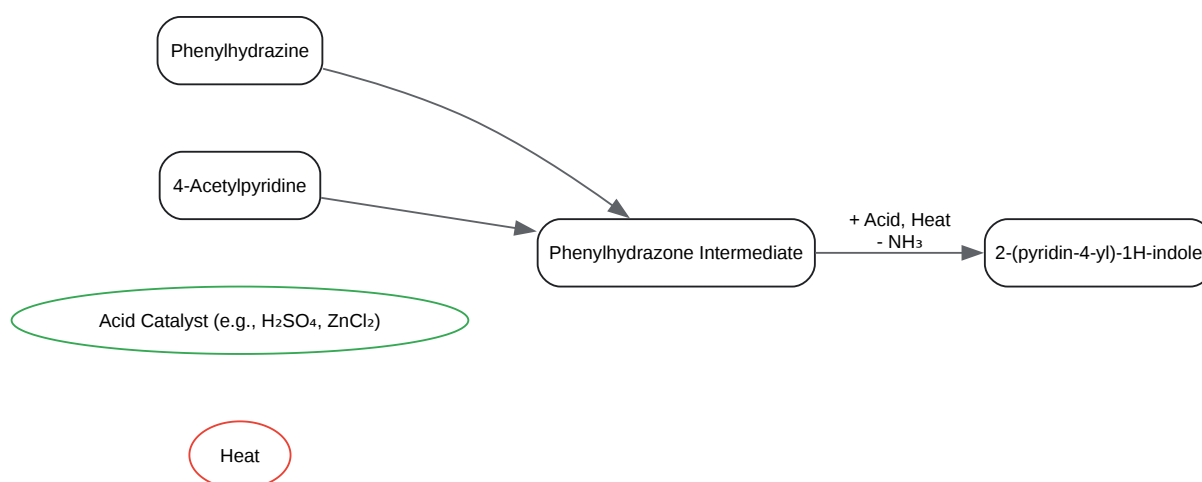
Experimental Protocols

The synthesis of **2-(pyridin-4-yl)-1H-indole** can be achieved through several established synthetic routes. The following sections detail the generalized experimental protocols for two common and effective methods: the Fischer Indole Synthesis and the Suzuki-Miyaura Coupling. Additionally, general procedures for acquiring NMR and mass spectrometry data are provided.

Synthesis Protocol 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.^{[2][3][4][5][6]}

Reaction Scheme:



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Figure 1: General workflow for the Fischer Indole Synthesis.

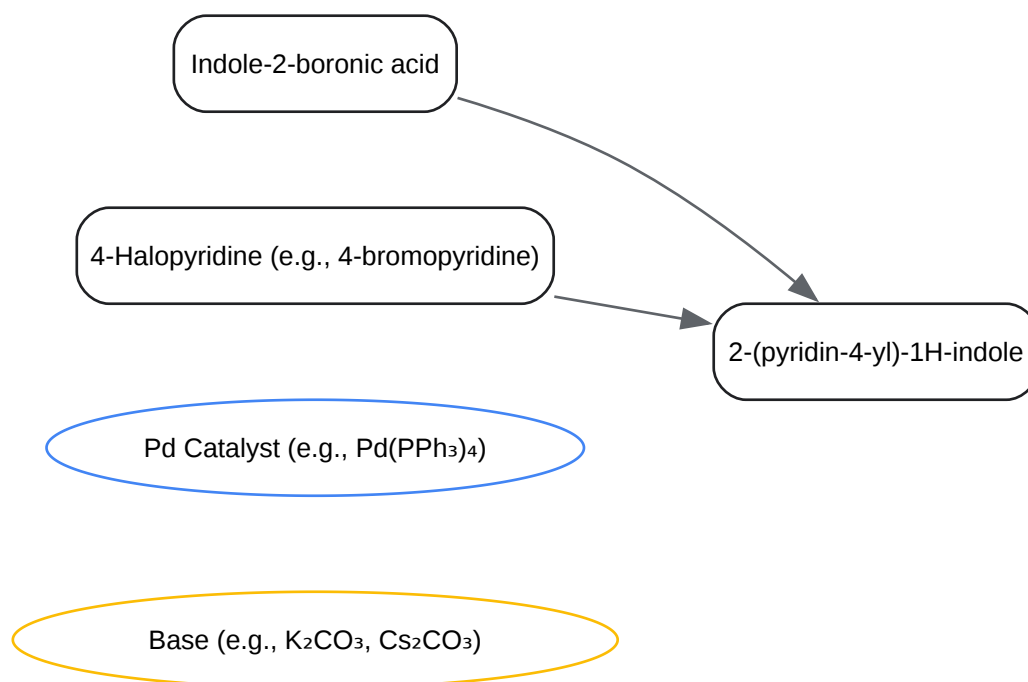
Procedure:

- **Hydrazone Formation:** Phenylhydrazine is reacted with 4-acetylpyridine in a suitable solvent, such as ethanol or acetic acid. The mixture is typically heated to facilitate the condensation reaction and formation of the corresponding phenylhydrazone intermediate.
- **Indolization:** The formed phenylhydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.^{[2][3]}
- **Cyclization and Aromatization:** The reaction mixture is heated to a high temperature to induce a ^{[1][1]}-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the final indole product.^[2]
- **Work-up and Purification:** After cooling, the reaction mixture is neutralized and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

Synthesis Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.^{[7][8]} This method is highly efficient for creating biaryl linkages.

Reaction Scheme:



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Figure 2: General workflow for the Suzuki-Miyaura Coupling.

Procedure:

- **Reaction Setup:** In a reaction vessel, combine indole-2-boronic acid (or its ester derivative), a 4-halopyridine (e.g., 4-bromopyridine or 4-iodopyridine), a palladium catalyst (such as tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or cesium carbonate).^[7]
- **Solvent and Atmosphere:** Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.
- **Reaction:** The mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.

The crude product is purified by column chromatography on silica gel.

Spectral Analysis Protocols

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **2-(pyridin-4-yl)-1H-indole** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

- A standard proton NMR experiment is performed on a 400 or 500 MHz spectrometer.
- Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

- A proton-decoupled ¹³C NMR experiment is conducted.
- Typical parameters involve a spectral width of 200-220 ppm and a significantly larger number of scans compared to the ¹H NMR experiment to achieve adequate signal intensity.

Sample Preparation:

- Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

Data Acquisition:

- The analysis can be performed using various ionization techniques, with Electron Ionization (EI) being common for such compounds.
- The sample is introduced into the mass spectrometer, and the resulting mass spectrum, showing the mass-to-charge ratio (m/z) of the fragments, is recorded. The molecular ion peak is a key piece of data for confirming the molecular weight.^{[9][10]}

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(pyridin-4-yl)-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303625#2-pyridin-4-yl-1h-indole-cas-number-and-spectral-data]

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